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Compound of Interest

Compound Name: N,N-Dimethyldecanamide

Cat. No.: B1670670

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of N,N-
Dimethyldecanamide as a versatile organic intermediate in the multi-step synthesis of various
valuable compounds, including surfactants and potential antimicrobial agents.

Overview

N,N-Dimethyldecanamide is a tertiary amide that serves as a key building block in organic
synthesis.[1] Its chemical structure, featuring a C10 alkyl chain, makes it a suitable precursor
for molecules with surfactant properties and potential biological activity. This document outlines
the synthesis of N,N-Dimethyldecanamide and its subsequent transformation into
downstream products such as tertiary amines, amine oxides, betaines, and quaternary
ammonium salts. While broadly cited as an intermediate in pharmaceutical synthesis, specific
examples in the literature are scarce; however, its role as a precursor to antimicrobial
guaternary ammonium compounds is a key application.[2]

Physicochemical Properties of N,N-Dimethyldecanamide
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Property Value Reference
CAS Number 14433-76-2 [3]
Molecular Formula C12H25NO [3]
Molecular Weight 199.33 g/mol [3]
Appearance Colorless to light yellow liquid [2]

Boiling Point 295 °C [2]

Flash Point 147 °C (closed cup) [3114]

Solubilit Soluble in organic solvents;
olubility ' '
sparingly soluble in water.

[1]

Multi-Step Synthesis Workflows

The following diagram illustrates the synthetic pathways starting from decanoy! chloride to

various downstream products using N,N-Dimethyldecanamide as a central intermediate.
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Synthetic pathways from N,N-Dimethyldecanamide.

Experimental Protocols
Synthesis of N,N-Dimethyldecanamide (Intermediate)

This protocol describes the synthesis of N,N-Dimethyldecanamide from decanoyl chloride and

dimethylamine.[1]

Reaction Scheme:
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Synthesis of N,N-Dimethyldecanamide.

Protocol:

To a solution of decanoyl chloride (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or
tetrahydrofuran) under an inert atmosphere, add triethylamine (1.1 eq) as a base.

e Cool the mixture to 0 °C in an ice bath.

o Slowly add a solution of dimethylamine (1.1 eq) in the same solvent to the reaction mixture
with stirring.

¢ Allow the reaction to warm to room temperature and stir for 12-24 hours.
» Monitor the reaction progress by thin-layer chromatography (TLC).

» Upon completion, quench the reaction with water and extract the product with an organic
solvent (e.g., ethyl acetate).

e Wash the organic layer with saturated sodium bicarbonate solution and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by vacuum distillation to obtain pure N,N-Dimethyldecanamide.

Quantitative Data (Typical):
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Parameter Value
Yield >90%
Purity >98%

Reduction of N,N-Dimethyldecanamide to N,N-
Dimethyldecylamine

This section provides a representative protocol for the reduction of the amide to the
corresponding tertiary amine, a key step for further functionalization. Borane complexes are

effective for this transformation.

Reaction Scheme:
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Reduction of N,N-Dimethyldecanamide.
Protocol:

e Dissolve N,N-Dimethyldecanamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an

inert atmosphere.
e Cool the solution to O °C.

e Slowly add a solution of borane-dimethyl sulfide complex (BH3-SMez) or borane-THF
complex (BHs-THF) (1.5-2.0 eq) to the amide solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux for 2-4 hours.

Monitor the reaction by TLC or GC-MS.

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol,
followed by 6M hydrochloric acid.

Heat the mixture to reflux for 1 hour to hydrolyze the amine-borane complex.

Cool to room temperature and make the solution basic (pH > 10) by the addition of aqueous
sodium hydroxide.

Extract the aqueous layer with diethyl ether or ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield N,N-dimethyldecylamine.

Quantitative Data (Typical):

Parameter Value
Yield 85-95%
Purity >95%

Synthesis of N,N-Dimethyldecylamine-N-oxide

This protocol describes the oxidation of N,N-dimethyldecylamine to the corresponding N-oxide,
a non-ionic surfactant.[5]

Protocol:

 In a round-bottomed flask, dissolve N,N-dimethyldecylamine (1.0 eq) in a suitable solvent
like methanol or water.

e Slowly add 30-50% aqueous hydrogen peroxide (1.1-1.5 eq) to the stirred solution at room
temperature.
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e Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours.
e Monitor the disappearance of the starting amine by TLC.

o After completion, cool the reaction mixture. If a catalyst was used (e.g., for hindered amines),
it should be removed by filtration.

o The excess hydrogen peroxide can be decomposed by adding a small amount of platinum
on carbon or manganese dioxide until oxygen evolution ceases.

e The solvent can be removed under reduced pressure to obtain the N,N-dimethyldecylamine-
N-oxide, often as a solid or viscous liquid.

Quantitative Data:

Parameter Value Reference

Yield High (5]

) Product is often used directly
Purity i .
in aqueous solution.

Synthesis of Dodecyl Dimethyl Betaine

This protocol is adapted from the synthesis of betaines from tertiary amines.[6]
Protocol:

e Prepare a solution of sodium chloroacetate by reacting chloroacetic acid (1.0 eq) with
sodium hydroxide (1.0 eq) in water.

 To this solution, add N,N-dimethyldecylamine (1.0 eq).
e Heat the reaction mixture to 75-85 °C and stir vigorously for 2-3 hours.

e Maintain the pH of the solution between 8.5 and 9.0 by the addition of a sodium hydroxide
solution as needed.
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e Monitor the reaction for the consumption of the tertiary amine.

e Upon completion, the resulting aqueous solution of dodecyl dimethyl betaine can be used
directly or purified further by crystallization after acidification with HCI to form the
hydrochloride salt, followed by ion-exchange chromatography.

Quantitative Data:

Parameter Value Reference
Yield Up to 97% [6]
Purity Up to 99% [6]

Synthesis of Quaternary Ammonium Salts (Antimicrobial
Agents)

This protocol outlines the final step in the synthesis of a quaternary ammonium salt, which
often exhibit antimicrobial properties.

Protocol:

» Dissolve N,N-dimethyldecylamine (1.0 eq) in a suitable solvent such as acetonitrile or
acetone.

e Add an alkylating agent (1.0-1.1 eq), for example, benzyl chloride, to the solution.
e Heat the reaction mixture to reflux and maintain for 4-8 hours.
¢ Monitor the reaction by TLC.

e Upon completion, cool the reaction mixture to room temperature. The quaternary ammonium
salt may precipitate from the solution.

« If a precipitate forms, collect it by filtration and wash with a cold solvent (e.qg., diethyl ether).

« If no precipitate forms, remove the solvent under reduced pressure. The resulting solid can
be recrystallized from a suitable solvent system (e.g., acetone/acetonitrile) to yield the pure

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.researchgate.net/publication/377696653_Continuous_Flow_Multigram-Scale_Synthesis_of_Cetylpyridinium_Chloride
https://www.researchgate.net/publication/377696653_Continuous_Flow_Multigram-Scale_Synthesis_of_Cetylpyridinium_Chloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

quaternary ammonium salt.

Quantitative Data (Typical):

Parameter Value
Yield >90%
Purity >99% (after recrystallization)

Application in Drug Development

While direct, multi-step syntheses of specific commercial drugs starting from N,N-
Dimethyldecanamide are not prominently featured in the reviewed literature, the pathways
described above are highly relevant to drug development. The synthesis of quaternary
ammonium salts, for instance, is a well-established route to potent antimicrobial agents. The
long alkyl chain derived from N,N-Dimethyldecanamide is a common structural feature in
these compounds, enabling them to disrupt bacterial cell membranes. Therefore, N,N-
Dimethyldecanamide is a valuable starting material for the synthesis and discovery of new
antimicrobial candidates.

Safety Information

N,N-Dimethyldecanamide may cause skin and eye irritation. It is important to handle this
chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment
(PPE), including gloves and safety glasses. For detailed safety information, please refer to the
Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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